2,6-Dichloroaniline-3,4,5-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

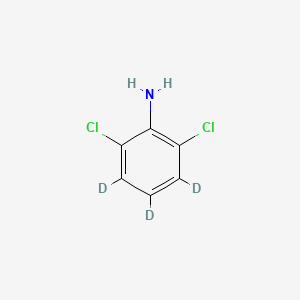

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3,4,5-trideuterioaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1D,2D,3D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMFXJULNGEPOI-CBYSEHNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)N)Cl)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 2,6-Dichloroaniline-3,4,5-D3: Chemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the deuterated compound 2,6-dichloroaniline-3,4,5-D3, alongside its non-deuterated analog, 2,6-dichloroaniline. This document details experimental protocols for synthesis and analysis, and explores the metabolic pathways and toxicological profile of these compounds, offering valuable insights for researchers in drug development and related scientific fields.

Core Chemical and Physical Properties

The introduction of deuterium at the 3, 4, and 5 positions of the phenyl ring in 2,6-dichloroaniline results in a stable, isotopically labeled compound primarily used as an internal standard in analytical studies. While many physical properties are similar to its non-deuterated counterpart, the difference in molecular weight is a key characteristic.

Table 1: Chemical and Physical Properties of this compound and 2,6-Dichloroaniline

| Property | This compound | 2,6-Dichloroaniline |

| CAS Number | 77435-48-4[1] | 608-31-1[2] |

| Molecular Formula | C₆D₃H₂Cl₂N | C₆H₅Cl₂N[2] |

| Molecular Weight | 165.04 g/mol [3] | 162.02 g/mol [4] |

| Appearance | - | White to brown crystalline solid |

| Melting Point | - | 35-39 °C |

| Boiling Point | - | 228 °C |

| Flash Point | - | 118 °C (closed cup) |

| Water Solubility | - | 1.6 g/L at 20 °C |

| pKa | - | 0.71 ± 0.10 |

| LogP | - | 2.89 |

| Vapor Pressure | - | <0.5 hPa at 20 °C |

| Density | - | 1.275 g/cm³ at 30 °C |

| SMILES | [2H]c1c([2H])c(Cl)c(N)c(Cl)c1[2H] | Nc1c(Cl)cccc1Cl |

| InChI | 1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1D,2D,3D | 1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 |

Synthesis Protocols

The synthesis of 2,6-dichloroaniline is well-documented, and methods can be adapted for the preparation of its deuterated analog. A common laboratory-scale synthesis involves the halogenation of sulfanilamide followed by desulfonation.

Experimental Protocol: Synthesis of 2,6-Dichloroaniline from Aniline

A widely used method for the industrial production of 2,6-dichloroaniline involves a multi-step process starting from aniline. This process includes chlorination, acetylation, selective catalytic hydrogenation to remove the para-chloro group, and subsequent hydrolysis.

A representative laboratory-scale synthesis of 2,6-dichloroaniline is detailed below:

-

Chlorination of Aniline:

-

In a 1L three-necked flask, combine 13.8 g (0.15 mol) of aniline, 350 mL of 35% concentrated hydrochloric acid, and 350 mL of water.

-

Under mechanical stirring, add 56.3 g (0.45 mol) of 30 wt% hydrogen peroxide dropwise, maintaining the temperature at 60°C.

-

Continue the reaction for 2 hours.

-

After completion, cool the reaction mixture in an ice bath to precipitate the solid 2,4,6-trichloroaniline hydrochloride.

-

Filter the solid and perform steam distillation to obtain 2,4,6-trichloroaniline.

-

-

Acetylation:

-

React the obtained 2,4,6-trichloroaniline with acetic anhydride to yield 2,4,6-trichloroacetanilide.

-

-

Reductive Dechlorination:

-

In an autoclave, combine the 2,4,6-trichloroacetanilide with a suitable solvent and catalyst.

-

Introduce hydrogen gas to carry out a reduction reaction, selectively removing the chlorine atom at the 4-position to yield 2,6-dichloroacetanilide.

-

-

Hydrolysis:

-

Add the 2,6-dichloroacetanilide to an alkaline solution and heat to hydrolyze the acetyl group, yielding the final product, 2,6-dichloroaniline.

-

Analytical Methodologies

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a sensitive and selective method for the determination of dichloroanilines in various matrices. The use of this compound as an internal standard is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Analysis of Dichloroanilines by HPLC-MS/MS

The following protocol is a general guideline for the analysis of dichloroanilines and can be adapted for this compound.

-

Sample Preparation (e.g., from a biological matrix):

-

Homogenize the sample.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile).

-

Incorporate a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic separation: Utilize a C18 reversed-phase column with a gradient elution program. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile (B).

-

Mass spectrometric detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode.

-

Metabolic Pathways and Toxicological Profile

The biotransformation of dichloroanilines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues, leading to the formation of various metabolites. The main metabolic pathways include N-oxidation, N-acetylation, and aromatic ring oxidation. These metabolic processes can lead to the formation of reactive intermediates that contribute to the toxic effects of these compounds.

The kidney is a primary target organ for dichloroaniline-induced toxicity. The formation of reactive metabolites can lead to oxidative stress and cellular damage in renal tissues.

Below is a conceptual representation of the metabolic activation of 2,6-dichloroaniline.

Caption: Proposed metabolic pathway of 2,6-dichloroaniline.

Experimental Workflow Example

The following diagram illustrates a typical workflow for the analysis of 2,6-dichloroaniline in a biological sample using its deuterated analog as an internal standard.

Caption: Analytical workflow for 2,6-dichloroaniline quantification.

References

An In-Depth Technical Guide to 2,6-Dichloroaniline-3,4,5-D3 (CAS: 77435-48-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroaniline-3,4,5-D3 is a stable, isotopically labeled form of 2,6-dichloroaniline, a significant compound in both environmental analysis and pharmaceutical manufacturing. Its primary application is as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), for the precise detection and quantification of its non-labeled counterpart, 2,6-dichloroaniline. The incorporation of three deuterium atoms provides a distinct mass shift, enabling accurate measurements by correcting for variations during sample preparation and analysis.

This technical guide provides a comprehensive overview of the properties of this compound, a detailed experimental protocol for its use as an internal standard, and its relevance in the context of pharmaceutical synthesis, specifically as a precursor to the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Chemical and Physical Properties

The fundamental properties of this compound and its non-labeled analog are summarized in the table below. This data is essential for method development and interpretation of analytical results.

| Property | This compound | 2,6-Dichloroaniline |

| CAS Number | 77435-48-4[1] | 608-31-1[2] |

| Molecular Formula | C₆D₃H₂Cl₂N[1] | C₆H₅Cl₂N[2] |

| Molecular Weight | 165.03 g/mol [1] | 162.02 g/mol |

| Appearance | White to off-white solid | Colorless to white solid |

| Melting Point | Not specified (expected to be similar to non-labeled) | 36-38 °C |

| Isotopic Enrichment | ≥98 atom % D | Not Applicable |

| Chemical Purity | Typically ≥98% | Typically ≥98% |

Application in Quantitative Analysis: An Exemplar GC-MS Protocol

The primary utility of this compound is as an internal standard for the quantification of 2,6-dichloroaniline. Below is a detailed, representative experimental protocol for the analysis of 2,6-dichloroaniline in a water matrix using GC-MS with isotope dilution.

Experimental Protocol: Quantification of 2,6-Dichloroaniline in Water by GC-MS

1. Standard and Sample Preparation:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 2,6-dichloroaniline and dissolve in 10 mL of methanol.

-

Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the 2,6-dichloroaniline primary stock solution into blank water samples to achieve a concentration range of 1-100 µg/L.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with methanol to a concentration of 10 µg/mL.

-

-

Sample Preparation:

-

To a 100 mL water sample, add a known volume of the internal standard spiking solution to achieve a final concentration of 10 µg/L.

-

Adjust the pH of the sample to >11 with 5M sodium hydroxide.

-

Perform a liquid-liquid extraction by adding 20 mL of dichloromethane and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more with fresh aliquots of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

3. Mass Spectrometry Data:

The following table summarizes the key mass spectral information for both the analyte and the internal standard. The predicted m/z values for the deuterated compound are based on the known fragmentation of the non-labeled compound.

| Compound | Molecular Ion (M+) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2,6-Dichloroaniline | 161/163 | 161 | 163, 126, 90 |

| This compound | 164/166 (Predicted) | 164 (Predicted) | 166, 129 (Predicted) |

4. Data Analysis and Quantification:

-

Identify and integrate the peaks corresponding to 2,6-dichloroaniline and this compound at their respective retention times.

-

Generate a calibration curve by plotting the ratio of the peak area of the quantifier ion for 2,6-dichloroaniline to the peak area of the quantifier ion for the internal standard against the concentration of the calibration standards.

-

Quantify the concentration of 2,6-dichloroaniline in the samples by applying the response factor from the calibration curve to the measured peak area ratios.

Experimental and Logical Workflows

The following diagrams illustrate the analytical workflow for the quantification of 2,6-dichloroaniline and the synthetic pathway to diclofenac, a key application context.

Caption: GC-MS analytical workflow for 2,6-dichloroaniline.

Caption: Simplified synthesis pathway of Diclofenac.

Role in Biological Pathways: The Link to Diclofenac

While 2,6-dichloroaniline itself is not known to be directly involved in specific signaling pathways, its significance in drug development is established through its role as a precursor to diclofenac. Diclofenac exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Mechanism of action of Diclofenac.

Conclusion

This compound is an indispensable tool for the accurate quantification of 2,6-dichloroaniline in various matrices. Its use as an internal standard in GC-MS analysis, as detailed in the provided protocol, ensures high-quality, reproducible data. Furthermore, its connection to the synthesis of diclofenac highlights its importance in the pharmaceutical industry. Understanding the analytical methodologies involving this deuterated standard and the biological context of its related end-products is crucial for researchers in environmental science and drug development.

References

physical characteristics of 2,6-Dichloroaniline-3,4,5-D3

An In-depth Technical Guide on the Physical Characteristics of 2,6-Dichloroaniline-3,4,5-D3

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of 2,6-dichloroaniline. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.

Physical and Chemical Properties

Data Summary

The quantitative physical and chemical data for both the deuterated compound and its non-labeled analogue are summarized in the table below for comparative purposes.

| Property | This compound | 2,6-Dichloroaniline (Non-labeled) | Data Source |

| Molecular Formula | C₆D₃H₂Cl₂N | C₆H₅Cl₂N | [1] |

| Molecular Weight | 165.04 g/mol | 162.02 g/mol | [1] |

| CAS Number | 77435-48-4 | 608-31-1 | [1] |

| Isotopic Enrichment | ≥98 atom % D | N/A | |

| Chemical Purity | ≥98% | ≥98% | |

| Physical Description | Solid | Colourless crystals or solid | |

| Melting Point | Not specified; expected to be ~36-39 °C | 36-38 °C (lit.) or 39 °C | |

| Boiling Point | Not specified; expected to be ~97 °C @ 0.7 kPa | 97 °C @ 0.7 kPa | |

| Flash Point | Not specified; expected to be >112 °C | >112 °C or 118 °C (closed cup) | |

| Solubility | Not specified; expected to be poor in water | Poor in water | |

| Storage Conditions | Store at room temperature | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis of the deuterated this compound are not publicly available. However, the synthesis would likely follow established methods for preparing the non-labeled compound, starting with an appropriately deuterated precursor. Below is a representative synthetic protocol for the parent compound, 2,6-dichloroaniline, which illustrates a common manufacturing process.

Representative Synthesis of 2,6-Dichloroaniline

This method involves a four-step process starting from aniline.

Step 1: Synthesis of 2,4,6-Trichloroaniline

-

Add 13.8 g (0.15 mol) of aniline, 350 mL of 35% concentrated hydrochloric acid, and 350 mL of water to a 1 L three-necked flask.

-

While maintaining mechanical stirring, add 56.3 g (0.45 mol) of 30 wt% hydrogen peroxide dropwise.

-

Control the reaction temperature at 60°C for 2 hours.

-

After the reaction, cool the solution in an ice bath to precipitate the solid, and filter to obtain 2,4,6-trichloroaniline hydrochloride.

-

Add the solid to 300 mL of water and perform steam distillation to yield solid 2,4,6-trichloroaniline.

Step 2: Synthesis of 2,4,6-Trichloroacetanilide

-

React the 2,4,6-trichloroaniline obtained in Step 1 with acetic anhydride.

Step 3: Synthesis of 2,6-Dichloroacetanilide

-

Place the 2,4,6-trichloroacetanilide from Step 2 into an autoclave.

-

Add a suitable solvent and catalyst.

-

Introduce hydrogen gas to carry out a reduction reaction to obtain 2,6-dichloroacetanilide.

Step 4: Synthesis of 2,6-Dichloroaniline

-

Add the 2,6-dichloroacetanilide from Step 3 to an alkali solution.

-

Heat the mixture to induce a reaction, yielding the final product, 2,6-dichloroaniline.

Workflow and Pathway Visualizations

To illustrate the logical flow of the synthesis described in Section 2.1, a diagram has been generated using the DOT language.

Caption: A workflow diagram illustrating the multi-step synthesis of 2,6-dichloroaniline from aniline.

References

A Technical Guide to the Isotopic Purity of 2,6-Dichloroaniline-3,4,5-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2,6-Dichloroaniline-3,4,5-D3, a deuterated analog of 2,6-dichloroaniline. The determination of isotopic purity is critical for applications in metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays. This document outlines the available data on isotopic enrichment, details the analytical methodologies used for its determination, and presents visual workflows to illustrate these processes.

Quantitative Data Summary

The isotopic purity of commercially available this compound is consistently high, ensuring its reliability for sensitive analytical applications. The data from various suppliers is summarized below.

| Supplier/Source | Isotopic Purity Specification | Chemical Purity | Analytical Method |

| LGC Standards | >95% | 99.84% | NMR, HPLC |

| CDN Isotopes | 98 atom % D | Not Specified | Not Specified |

| BOC Sciences | 98% atom D | Not Specified | Not Specified |

Table 1: Summary of Isotopic and Chemical Purity for this compound from various sources.[1][2][3][][5]

Molecular Structure and Deuteration

The following diagram illustrates the chemical structure of this compound, highlighting the specific positions of deuterium substitution on the aromatic ring.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic enrichment and chemical purity for deuterated compounds like this compound involves a combination of advanced analytical techniques. The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure of a molecule and the isotopic composition at specific sites.

-

Proton NMR (¹H NMR): This is one of the most common methods for determining the degree of deuteration. By comparing the integral of the signals from the remaining protons in the deuterated positions to the integral of a non-deuterated, reference proton signal within the same molecule, a quantitative measure of isotopic enrichment can be calculated. For this compound, the signals corresponding to positions 3, 4, and 5 would be significantly diminished or absent compared to the non-deuterated standard.

-

Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei, providing a spectrum of the deuterated positions. It can be used as an absolute quantitative method to determine the deuterium content and confirm the locations of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for analyzing the distribution of isotopologues in a sample.

-

High-Resolution Mass Spectrometry (HR-MS): Techniques like Electrospray Ionization (ESI) coupled with HR-MS allow for the accurate measurement of the relative abundance of different isotopologues (e.g., D0, D1, D2, D3). The isotopic purity is calculated from the observed mass distribution. This method is advantageous due to its high sensitivity, rapid analysis time, and very low sample consumption.

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are also employed to separate the deuterated compound from any impurities before mass analysis, providing simultaneous chemical and isotopic purity information.

High-Performance Liquid Chromatography (HPLC)

While not a direct method for determining isotopic purity, HPLC is crucial for assessing the chemical purity of the compound. As demonstrated in the LGC Standards certificate of analysis, HPLC can confirm that the sample is free from non-isotopically labeled chemical impurities, ensuring that the measured isotopic enrichment is accurate for the compound of interest.

General Workflow for Isotopic Purity Analysis

The following diagram outlines a typical experimental workflow for the comprehensive analysis of a deuterated compound's purity.

Conclusion

The isotopic purity of this compound is a critical parameter that is reliably determined using a combination of powerful analytical techniques, primarily NMR spectroscopy and high-resolution mass spectrometry. The commercially available standards typically exhibit an isotopic enrichment of 98% or greater, coupled with high chemical purity. This ensures their suitability for demanding applications in pharmaceutical research and development, where accuracy and precision are paramount. Researchers and scientists can confidently employ this deuterated standard by referencing the detailed certificates of analysis provided by suppliers, which are based on the robust methodologies outlined in this guide.

References

Synthesis of Deuterated 2,6-Dichloroaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of deuterated 2,6-dichloroaniline, a valuable isotopically labeled compound for use in metabolic studies, as an internal standard in analytical chemistry, and in the development of deuterated pharmaceuticals. This document details experimental protocols, presents quantitative data in a structured format, and includes logical diagrams to illustrate the synthetic pathways.

Introduction

2,6-Dichloroaniline is a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine.[1] The incorporation of deuterium into this molecule can significantly alter its metabolic profile, potentially leading to improved pharmacokinetic properties. This guide explores practical and efficient methods for the synthesis of deuterated 2,6-dichloroaniline, focusing on direct hydrogen-deuterium (H-D) exchange and synthesis from deuterated precursors.

Synthetic Strategies

Two primary strategies for the synthesis of deuterated 2,6-dichloroaniline are presented:

-

Direct H-D Exchange on 2,6-Dichloroaniline: This approach involves the direct replacement of hydrogen atoms on the aromatic ring of 2,6-dichloroaniline with deuterium atoms from a deuterium source, typically under acidic conditions.

-

Synthesis from a Deuterated Precursor: This strategy employs a commercially available deuterated starting material, such as aniline-d5, which is then converted to deuterated 2,6-dichloroaniline through a series of chemical transformations.

The following sections provide detailed experimental protocols and associated data for these methods.

Experimental Protocols

Method 1: Acid-Catalyzed Hydrogen-Deuterium Exchange

This method utilizes deuterated trifluoroacetic acid (CF3COOD) as both the solvent and the deuterium source to facilitate the electrophilic substitution of hydrogen for deuterium on the aromatic ring of 2,6-dichloroaniline. Given the directing effects of the amino group and the presence of chlorine atoms at the 2 and 6 positions, deuteration is expected to occur at the 3, 4, and 5 positions.

Reaction:

Procedure:

-

To a 2-dram vial, add 2,6-dichloroaniline (0.2 mmol, 32.4 mg).

-

Add deuterated trifluoroacetic acid (CF3COOD, 1.0 mL, 12.98 mmol).[2]

-

Add a magnetic stir bar, seal the vial, and heat the mixture to 110 °C for 16 hours.[2]

-

After cooling to room temperature, evaporate the solvent in vacuo.

-

To the residue, add a 2 M potassium hydroxide (KOH) solution (0.5 mL) and stir for 15-60 minutes to neutralize the remaining acid.

-

Extract the deuterated product with dichloromethane (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield deuterated 2,6-dichloroaniline.

-

Purify the product via flash column chromatography on silica gel (hexanes/ethyl acetate).

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloroaniline | N/A |

| Deuterating Agent | Deuterated trifluoroacetic acid (CF3COOD) | [2] |

| Temperature | 110 °C | [2] |

| Reaction Time | 16 hours | |

| Expected Product | 2,6-Dichloroaniline-3,4,5-d3 | N/A |

| Isotopic Enrichment | >95% (typical for this method) | N/A |

Method 2: Synthesis from Deuterated Aniline (Aniline-d5)

This multi-step synthesis starts with commercially available aniline-d5 and proceeds through chlorination and selective de-chlorination steps. This method provides a high level of deuterium incorporation in the final product.

Overall Pathway:

Aniline-d5 → 2,4,6-Trichloroaniline-d2 → 2,6-Dichloroaniline-d3

Step 1: Synthesis of 2,4,6-Trichloroaniline-d2 from Aniline-d5

-

In a 1 L three-necked flask, combine aniline-d5 (13.8 g, 0.14 mol), 35% concentrated hydrochloric acid (350 mL), and water (350 mL).

-

With mechanical stirring, add 30 wt% hydrogen peroxide (56.3 g, 0.45 mol) dropwise, maintaining the temperature at 60 °C. The reaction is exothermic.

-

After the addition is complete, continue stirring at 60 °C for 2 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid to obtain 2,4,6-trichloroaniline-d2 hydrochloride.

-

Add the solid to 300 mL of water and perform steam distillation to obtain solid 2,4,6-trichloroaniline-d2.

Step 2: Selective De-chlorination to 2,6-Dichloroaniline-d3

This step involves the selective removal of the chlorine atom at the 4-position. This can be achieved through catalytic hydrogenation.

-

Dissolve 2,4,6-trichloroaniline-d2 (0.1 mol) in a suitable solvent such as acetic acid.

-

Add a palladium on carbon catalyst (e.g., 5% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (H2) and stir at room temperature until one equivalent of hydrogen has been consumed.

-

Filter the catalyst and remove the solvent in vacuo.

-

The resulting product, 2,6-dichloroaniline-d3, can be purified by recrystallization or chromatography.

Quantitative Data:

| Parameter | Step 1 | Step 2 | Reference |

| Starting Material | Aniline-d5 | 2,4,6-Trichloroaniline-d2 | |

| Key Reagents | HCl, H2O2 | H2, Pd/C | |

| Yield | ~92% | High | |

| Isotopic Purity | Maintained from starting material | Maintained | N/A |

Diagrams

Caption: Direct H-D exchange of 2,6-dichloroaniline.

Caption: Synthesis from deuterated aniline.

Conclusion

This guide has outlined two robust methods for the synthesis of deuterated 2,6-dichloroaniline. The direct H-D exchange method offers a straightforward, one-step procedure, while the multi-step synthesis from deuterated aniline provides a high degree of isotopic purity. The choice of method will depend on the desired level of deuteration, available starting materials, and the scale of the synthesis. Both protocols provide a solid foundation for researchers and drug development professionals to produce this important isotopically labeled compound for their specific applications.

References

Technical Guide: Properties of 2,6-Dichloroaniline-3,4,5-D3

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of the isotopically labeled compound 2,6-Dichloroaniline-3,4,5-D3, a deuterated analog of 2,6-Dichloroaniline. This compound is valuable as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods for detecting its unlabeled counterpart, which is a known precursor to several pharmaceutical drugs.

Core Molecular Data

The fundamental identifying characteristic of a chemical compound is its molecular weight. For this compound, this is determined by the sum of the atomic masses of its constituent atoms. The key feature of this molecule is the substitution of three hydrogen atoms with their heavier isotope, deuterium (D).

Table 1: Molecular Formula and Weight

| Property | Value | Source |

| Chemical Formula | C₆H₂D₃Cl₂N | N/A |

| Molecular Weight | 165.04 g/mol | [1] |

| Isotopic Enrichment | ≥98 atom % D | [1][2] |

| Unlabeled CAS Number | 608-31-1 | [2][3] |

The molecular weight of the unlabeled 2,6-Dichloroaniline is 162.01 g/mol . The mass difference is due to the three deuterium atoms replacing three protium atoms on the benzene ring.

Table 2: Elemental Composition and Contribution to Molecular Weight

| Element | Symbol | Count | Standard Atomic Weight (amu) | Isotopic Mass (amu) | Total Mass Contribution (amu) |

| Carbon | C | 6 | 12.011 | N/A | 72.066 |

| Hydrogen | H | 2 | 1.008 | N/A | 2.016 |

| Deuterium | D | 3 | N/A | 2.014 | 6.042 |

| Chlorine | Cl | 2 | 35.453 | N/A | 70.906 |

| Nitrogen | N | 1 | 14.007 | N/A | 14.007 |

| Total | ~165.037 |

Note: The calculated molecular weight is an approximation based on standard atomic weights. The precise molecular weight provided by suppliers (165.04 g/mol ) is based on the specific isotopic composition of the manufactured lot.

Logical Diagram: Molecular Weight Calculation

The following diagram illustrates the relationship between the elemental components and the final calculated molecular weight of this compound.

Caption: Elemental components contributing to the total molecular weight.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The molecular weight of this compound is empirically verified using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Objective: To confirm the molecular weight and assess the isotopic purity of the deuterated compound.

Methodology:

-

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a precise amount (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).

-

The stock solution is further diluted to a working concentration appropriate for the mass spectrometer's sensitivity (e.g., 1-10 µg/mL).

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurement.

-

The instrument is coupled to an appropriate ionization source, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Analysis:

-

The prepared sample is introduced into the ionization source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

A full scan is performed over a mass range that includes the expected m/z of the analyte (e.g., m/z 100-200).

-

-

Data Interpretation:

-

The resulting mass spectrum is analyzed for the presence of the target ion. For this compound, the protonated molecule [C₆H₂D₃Cl₂N + H]⁺ would have an expected m/z of approximately 166.04.

-

The high-resolution data allows for the determination of the exact mass, confirming the elemental composition.

-

The isotopic distribution pattern, particularly the characteristic chlorine isotope pattern (³⁵Cl and ³⁷Cl), is examined to further confirm the identity of the compound.

-

The presence and relative abundance of the unlabeled analog (at m/z ~163) are checked to confirm isotopic purity.

-

Workflow Diagram: Mass Spectrometry Analysis

This diagram outlines the general workflow for the experimental verification of the compound's molecular weight.

Caption: Workflow for molecular weight verification via mass spectrometry.

References

The Role of 2,6-Dichloroaniline-3,4,5-D3 in Modern Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroaniline-3,4,5-D3 is a deuterated stable isotope-labeled (SIL) analogue of 2,6-dichloroaniline. In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, environmental monitoring, and clinical diagnostics, the use of SIL compounds as internal standards is a cornerstone of precise and accurate quantification. This technical guide elucidates the primary application of this compound, focusing on its role as an internal standard in mass spectrometry-based analytical methods.

Core Application: An Internal Standard for Quantitative Analysis

The principal application of this compound is as an internal standard (IS) for quantitative analysis, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its utility stems from its structural similarity to the target analyte, 2,6-dichloroaniline, and its derivatives, combined with a distinct mass difference due to the deuterium atoms.

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they co-elute with the analyte of interest and experience similar ionization efficiencies and matrix effects in the mass spectrometer's ion source. This co-behavior allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.

A significant application lies in the analysis of pharmaceutical compounds that contain the 2,6-dichloroaniline moiety. A prime example is the non-steroidal anti-inflammatory drug (NSAID) diclofenac. While methods often use deuterated diclofenac (diclofenac-d4), this compound serves as an excellent alternative or surrogate standard, especially in metabolism or degradation studies where the parent drug molecule may be altered.

Quantitative Data Summary

The following tables summarize key quantitative parameters for analytical methods that employ stable isotope-labeled internal standards for the analysis of compounds structurally related to 2,6-dichloroaniline, such as diclofenac.

Table 1: LC-MS/MS Method Parameters for Diclofenac Analysis using a Deuterated Internal Standard

| Parameter | Value |

| Analyte | Diclofenac |

| Internal Standard | Diclofenac-d4 |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL in biological matrices |

| Linearity Range | 1 - 1000 ng/mL |

| Recovery | >85% |

| Precision (%CV) | <15% |

Table 2: Mass Spectrometry Transitions for Diclofenac and a Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Diclofenac | 294.0 | 250.0 |

| Diclofenac-d4 | 298.0 | 254.0 |

Experimental Protocols

A detailed methodology for the quantification of a target analyte using a stable isotope-labeled internal standard like this compound involves several key steps from sample preparation to data analysis. The following is a representative protocol for the analysis of diclofenac in a biological matrix (e.g., plasma) using a deuterated internal standard, which is directly analogous to the use of this compound.

1. Preparation of Standard and Internal Standard Solutions:

-

Stock Solutions: Prepare individual stock solutions of the analyte (e.g., diclofenac) and the internal standard (e.g., this compound or diclofenac-d4) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.

-

4. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Diagram 1: Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

Workflow for bioanalytical sample quantification.

Diagram 2: Logical Relationship in Internal Standard-Based Quantification

An In-depth Technical Guide to the Solubility of 2,6-Dichloroaniline-3,4,5-D3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroaniline is an organic compound used as an intermediate in the synthesis of various products, including dyes, pesticides, and pharmaceuticals such as clonidine and diclofenac.[1][2][3] Its deuterated isotopologue, 2,6-Dichloroaniline-3,4,5-D3, is a stable, labeled compound valuable in environmental analysis, metabolic studies, and as an internal standard in mass spectrometry-based quantitative assays. A thorough understanding of its solubility in organic solvents is critical for its application in synthesis, formulation, and analytical method development.

This technical guide provides a summary of the known solubility characteristics of 2,6-Dichloroaniline in various organic solvents and outlines a general experimental protocol for the precise determination of its solubility.

Physicochemical Properties

-

Molecular Formula: C₆H₂D₃Cl₂N

-

Molecular Weight: 165.04 g/mol [4]

-

Appearance: White to light brown crystalline solid.[5]

-

Melting Point: 36-39 °C

Solubility Profile

2,6-Dichloroaniline exhibits limited solubility in water due to its non-polar aromatic structure. It is significantly more soluble in organic solvents. The solubility is influenced by factors such as temperature, with solubility generally increasing with a rise in temperature in organic solvents.

Table 1: Quantitative and Qualitative Solubility of 2,6-Dichloroaniline

| Solvent | Formula | Type | Solubility Data | Temperature (°C) |

| Water | H₂O | Polar Protic | 1.6 g/L | 20 |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified |

| Chloroform | CHCl₃ | Non-polar | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Not Specified |

| Ether | (C₂H₅)₂O | Non-polar | Soluble | Not Specified |

Sources:

Experimental Protocol for Solubility Determination

The following is a general protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

4.1 Materials and Equipment

-

This compound

-

Solvent of choice (e.g., Methanol, Acetonitrile, Ethyl Acetate)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

-

Syringe filters (0.22 µm)

4.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC-UV):

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical steps involved in assessing the solubility of a compound like this compound.

References

Technical Guide: Certificate of Analysis for 2,6-Dichloroaniline-3,4,5-D3

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 2,6-Dichloroaniline-3,4,5-D3, a deuterated stable isotope-labeled compound. The information presented is aggregated from product specifications and typical analytical practices for this class of molecule, serving as a representative Certificate of Analysis for researchers, scientists, and professionals in drug development. While a batch-specific Certificate of Analysis is typically provided upon purchase, this guide outlines the critical quality attributes and testing procedures.

Physicochemical Properties

This compound is the deuterated form of 2,6-Dichloroaniline. The stable isotope label makes it a valuable internal standard for quantitative mass spectrometry analyses.

| Property | Value | Source |

| Compound Name | 2,6-dichloro-3,4,5-trideuterioaniline | [1][2] |

| CAS Number | 77435-48-4 | [2][3] |

| Unlabeled CAS Number | 608-31-1 | [1] |

| Molecular Formula | C₆D₃H₂Cl₂N | |

| Molecular Weight | 165.04 g/mol | |

| Appearance | White to brown crystalline solid | |

| Melting Point (unlabeled) | 36-38 °C | |

| Storage Conditions | Store at room temperature |

Analytical Specifications

The following table summarizes the typical analytical specifications for this compound. These values are critical for ensuring the identity, purity, and quality of the standard.

| Test | Specification | Method |

| Chemical Purity (by GC/MS or LC/MS) | ≥98% | Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |

| Isotopic Purity (d₀ content) | ≤2% | Mass Spectrometry |

| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for determining the purity and identity of this compound.

3.1. Purity Determination by Gas Chromatography-Mass Spectrometry (GC/MS)

This method is suitable for assessing the chemical purity of the compound by separating it from volatile impurities.

-

Instrumentation : Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC/MS system).

-

Column : HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas : Helium, constant flow at 1.0 mL/min.

-

Inlet Temperature : 250 °C.

-

Injection Volume : 1 µL.

-

Oven Temperature Program :

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as methanol or ethyl acetate.

3.2. Identity and Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis Mode : Positive ion mode.

-

Data Acquisition : Full scan mode to observe the isotopic cluster of the molecular ion.

-

Sample Preparation : Infuse a dilute solution (e.g., 10 µg/mL in methanol) directly into the mass spectrometer.

-

Data Analysis : The isotopic enrichment is calculated by comparing the peak intensities of the labeled (d₃) and unlabeled (d₀) molecular ions.

Workflow and Data Relationship Diagrams

The following diagrams illustrate the analytical workflow for the certification of this compound and the logical relationship of its specifications.

Caption: Analytical workflow for the certification of this compound.

Caption: Logical relationship of analytical specifications for the subject compound.

References

Technical Guide: 2,6-Dichloroaniline-3,4,5-D3 for Advanced Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Dichloroaniline-3,4,5-D3, a deuterated stable isotope-labeled compound. The primary focus of this document is its application as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This guide will cover its chemical properties, commercial availability, and a detailed experimental workflow for its use in sensitive and accurate quantification of its non-labeled counterpart, 2,6-dichloroaniline.

Introduction to 2,6-Dichloroaniline and its Deuterated Analog

2,6-Dichloroaniline is a chemical intermediate used in the synthesis of various products, including pharmaceuticals like diclofenac and clonidine.[1] Due to its use in industrial processes and its potential as an environmental contaminant, there is a need for precise and accurate methods for its quantification in various matrices, including environmental samples and biological fluids.

This compound is a stable isotope-labeled (SIL) analog of 2,6-dichloroaniline. In this molecule, three hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This substitution results in a molecule that is chemically almost identical to the parent compound but has a higher molecular weight. This mass difference is the key to its utility as an ideal internal standard in mass spectrometry-based quantitative analysis.[2]

Commercial Suppliers

This compound is available from several specialized chemical suppliers. Researchers can acquire this compound from the following vendors:

-

LGC Standards: A provider of reference materials, including stable isotope-labeled compounds for environmental and pharmaceutical analysis.[2][3][4]

-

CDN Isotopes: Specializes in the manufacturing of deuterated compounds for various scientific applications.

-

Pharmaffiliates: A supplier of pharmaceutical reference standards and impurities.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for method development in analytical chemistry.

| Property | Value | Reference |

| Chemical Name | 2,6-Dichloro-3,4,5-trideuterioaniline | |

| Synonym(s) | 1-Amino-2,6-dichlorobenzene-d3 | |

| CAS Number | 77435-48-4 | |

| Unlabeled CAS Number | 608-31-1 | |

| Molecular Formula | C₆H₂D₃Cl₂N | |

| Molecular Weight | 165.03 g/mol | |

| Isotopic Enrichment | ≥98 atom % D | |

| Appearance | Solid | |

| Storage Conditions | Room temperature | |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. |

Application as an Internal Standard in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard (IS) for the quantitative analysis of 2,6-dichloroaniline by mass spectrometry.

Principle: An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample before processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. A deuterated internal standard is considered the gold standard for mass spectrometry-based quantification because:

-

Co-elution: It has nearly identical chromatographic retention times to the analyte, ensuring that both are subjected to the same matrix effects during ionization.

-

Similar Extraction Recovery: Its chemical similarity to the analyte ensures that it behaves similarly during sample extraction and cleanup, accurately reflecting any analyte loss.

-

Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.

By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.

Experimental Protocol: Quantification of 2,6-Dichloroaniline in Water Samples using LC-MS/MS

This section provides a detailed, generalized experimental protocol for the quantification of 2,6-dichloroaniline in a water matrix using this compound as an internal standard. This protocol is based on established methods for the analysis of aniline derivatives.

5.1. Materials and Reagents

-

2,6-Dichloroaniline (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

5.2. Sample Preparation and Extraction

-

Spiking: To a 100 mL water sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

-

SPE Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.

5.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-7 min: 90% B

-

7.1-10 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 2,6-dichloroaniline and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2,6-Dichloroaniline | 162.0 | [To be determined empirically] |

| This compound | 165.0 | [To be determined empirically] |

5.4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of 2,6-dichloroaniline to the peak area of this compound against the concentration of the 2,6-dichloroaniline standards.

-

Determine the concentration of 2,6-dichloroaniline in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of 2,6-dichloroaniline using its deuterated internal standard.

Caption: Experimental workflow for quantitative analysis.

Safety and Handling

2,6-Dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects. When handling 2,6-dichloroaniline and its deuterated analog, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood. All waste containing these compounds should be disposed of as hazardous waste according to local regulations.

References

A Technical Guide to the Storage and Handling of Deuterated Aniline Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core best practices for the storage and handling of deuterated aniline standards. Adherence to these protocols is critical for maintaining the chemical purity and isotopic integrity of these valuable reagents, ensuring the accuracy and reproducibility of experimental results. Deuterated anilines, like their non-deuterated counterparts, are sensitive to environmental factors, and their isotopic labels introduce specific stability considerations.

Core Principles of Stability and Storage

The primary concerns for the stability of deuterated aniline standards are chemical degradation and isotopic exchange. Chemical degradation involves the breakdown of the aniline molecule, while isotopic exchange refers to the loss of deuterium atoms and their replacement with hydrogen from the environment.[1]

Key Factors Influencing Stability:

-

Atmosphere: Aniline and its derivatives are often sensitive to air.[2] Exposure to atmospheric moisture and oxygen can lead to degradation and isotopic exchange.

-

Light: Photosensitive compounds can degrade when exposed to light, particularly UV radiation.[1][3] Aniline is known to darken upon exposure to light and air.[4]

-

Temperature: Higher temperatures generally accelerate the rate of chemical degradation and can increase the rate of isotopic exchange reactions.

-

pH: The rate of hydrogen/deuterium (H/D) exchange is strongly dependent on pH. Acidic or basic conditions can catalyze this exchange.

-

Solvents: Protic solvents (e.g., water, methanol) are a primary source of protons and can facilitate the rapid exchange of deuterium atoms, especially at the amino group.

To mitigate these factors, proper storage and handling procedures are essential.

Recommended Storage Conditions

The optimal storage conditions for deuterated aniline standards aim to protect them from the detrimental factors listed above. Long-term storage recommendations are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C (or colder) | Minimizes chemical degradation and slows potential isotopic exchange. |

| Atmosphere | Under an inert gas (e.g., argon, nitrogen) | Protects against atmospheric moisture and oxygen. |

| Container | Tightly sealed, amber glass vials | Prevents ingress of moisture and air; protects from light. |

| Environment | Cool, dry, and dark place | General protection from environmental factors that can cause degradation. |

Table 1: Recommended Long-Term Storage Conditions for Deuterated Aniline Standards

Note: Always consult the manufacturer's Certificate of Analysis (CoA) for specific storage instructions for a particular standard.

Handling Procedures to Maintain Isotopic Integrity

Proper handling techniques are as crucial as storage conditions for preserving the isotopic purity of deuterated aniline standards. The primary goal is to prevent H/D exchange and contamination.

Workflow for Handling Deuterated Aniline Standards

Caption: Recommended Workflow for Handling Deuterated Aniline Standards

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol describes the preparation of a deuterated aniline standard stock solution and subsequent working solutions.

Materials:

-

Deuterated aniline standard

-

High-purity, anhydrous, aprotic solvent (e.g., acetonitrile, tetrahydrofuran, dichloromethane)

-

Calibrated pipettes

-

Amber glass vials with screw caps

-

Inert gas source (argon or nitrogen) or glove box

-

Vortex mixer or sonicator

Procedure:

-

Equilibration: Allow the vial containing the lyophilized or solid deuterated standard to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold standard.

-

Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of inert gas to minimize exposure to air and moisture.

-

Reconstitution (Stock Solution):

-

Briefly centrifuge the vial to ensure all powder is at the bottom.

-

Using a calibrated pipette, add the appropriate volume of the chosen anhydrous, aprotic solvent to achieve the desired stock concentration (e.g., 1 mg/mL).

-

-

Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.

-

Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at the recommended temperature (typically 2-8°C or -20°C).

-

Preparation of Working Solution:

-

On the day of the experiment, allow the stock solution to warm to room temperature before use.

-

Perform serial dilutions from the stock solution using the same anhydrous, aprotic solvent to achieve the desired working concentration.

-

Assessment of Isotopic and Chemical Purity

The purity of deuterated standards should be verified upon receipt and periodically thereafter.

Methods for Purity Assessment:

| Analytical Method | Principle | Advantages | Disadvantages |

| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio to distinguish between isotopologues based on their exact mass. | High sensitivity, low sample consumption, provides overall isotopic enrichment. | Does not provide information on the specific location of the deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects specific nuclei (¹H, ²H, ¹³C) based on their magnetic properties. | Provides precise positional information of deuterium labels and confirms structural integrity. | Lower sensitivity compared to MS, requires higher sample concentration. |

| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities based on their physicochemical properties. | Assesses chemical purity by detecting non-deuterated impurities. | Does not provide information on isotopic enrichment. |

Table 2: Comparison of Analytical Methods for Purity Assessment

Quantitative Data from Commercial Standards

The following tables summarize typical specifications for commercially available deuterated aniline standards.

Aniline-2,3,4,5,6-d5

| Parameter | Specification | Reference |

| Isotopic Purity | 98 atom % D | |

| Chemical Purity (Assay) | 99% (CP) | |

| Storage Temperature | 2-8°C | |

| Appearance | Colorless liquid | |

| Molecular Formula | C₆D₅NH₂ |

Table 3: Typical Specifications for Aniline-2,3,4,5,6-d5

Aniline-d7

| Parameter | Specification | Reference |

| Isotopic Purity | 98 atom % D | |

| Chemical Purity (Assay) | 99% (CP) | |

| Storage Temperature | 2-8°C | |

| Molecular Formula | C₆D₅ND₂ |

Table 4: Typical Specifications for Aniline-d7

Troubleshooting Common Issues

Loss of isotopic purity is a common concern when working with deuterated standards. The following diagram outlines a logical approach to troubleshooting this issue.

Troubleshooting Loss of Isotopic Purity

Caption: Troubleshooting Isotopic Purity Loss

By implementing these storage, handling, and verification protocols, researchers can ensure the integrity of their deuterated aniline standards, leading to more reliable and accurate experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Dichloroaniline-3,4,5-D3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of aromatic amines, such as 2,6-dichloroaniline, is of significant importance in environmental monitoring, occupational safety, and pharmaceutical analysis due to their potential toxicity and role as synthetic precursors. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of these compounds. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of 2,6-Dichloroaniline-3,4,5-D3 as an internal standard for the quantitative analysis of 2,6-dichloroaniline by GC-MS.

Principle

Isotope dilution mass spectrometry (IDMS) is a robust analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample. This compound serves as an ideal internal standard for 2,6-dichloroaniline as it is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization (if any), and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for accurate quantification even in complex matrices.

Materials and Reagents

-

Analytes: 2,6-Dichloroaniline (CAS No: 608-31-1)

-

Internal Standard: this compound (CAS No: 77435-48-4)[1][2][3]

-

Solvents: Methanol, Dichloromethane, Hexane, Ethyl acetate (GC-MS grade)[4]

-

Reagents: Sodium sulfate (anhydrous), Sodium chloride

-

Gases: Helium or Hydrogen (high purity) for GC carrier gas

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 2,6-dichloroaniline and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up to the mark.

-

-

Intermediate Standard Solution (100 µg/mL):

-

Pipette 1 mL of the 2,6-dichloroaniline primary stock solution into a 10 mL volumetric flask and dilute with methanol.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Pipette 1 mL of the this compound primary stock solution into a 10 mL volumetric flask and dilute with methanol.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard solution into volumetric flasks.

-

Add a constant volume of the internal standard spiking solution to each calibration standard.

-

Dilute to the final volume with the appropriate solvent (e.g., dichloromethane).

-

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 mL of an aqueous sample, add a known amount of the this compound internal standard solution.

-

Adjust the pH of the sample to >11 with NaOH.

-

Extract the sample twice with 50 mL of dichloromethane by shaking vigorously for 2 minutes.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

The extract is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of 2,6-dichloroaniline. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Value |

| Gas Chromatograph | |

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 70°C (hold for 1 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | |

| 2,6-Dichloroaniline | Quantification Ion: m/z 161Qualifier Ions: m/z 163, 126 |

| 2,6-Dichloroaniline-D3 | Quantification Ion: m/z 164Qualifier Ions: m/z 166, 129 |

Data Analysis and Quantification

-

Calibration Curve:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte (2,6-dichloroaniline) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.

-

-

Quantification:

-

Calculate the concentration of 2,6-dichloroaniline in the samples using the generated calibration curve and the measured peak area ratios.

-

Quantitative Data Summary

The following table summarizes representative performance data for the analysis of chloroanilines using GC-MS with an internal standard. This data is provided as a general guideline, and actual performance may vary depending on the specific experimental conditions.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 15% |

Note: This data is representative for chloroaniline analysis and should be validated for the specific matrix and instrumentation used.

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of 2,6-dichloroaniline using 2,6-dichloroaniline-D3 as an internal standard.

Logical Relationship of Components in IDMS

Caption: Conceptual diagram of Isotope Dilution Mass Spectrometry (IDMS) for 2,6-dichloroaniline analysis.

References

Application Note: High-Throughput Quantification of Pesticide Residues in Agricultural Matrices using 2,6-Dichloroaniline-3,4,5-D3 as an Internal Standard

Introduction

The monitoring of pesticide residues in food and environmental samples is critical for ensuring consumer safety and regulatory compliance. The complexity of sample matrices and the low concentration levels of target analytes present significant analytical challenges. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a widely adopted sample preparation technique due to its simplicity and efficiency.[1][2][3] When coupled with highly selective and sensitive analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), accurate and reliable quantification of a wide range of pesticides is achievable.[1][4]

The use of stable isotope-labeled internal standards is a well-established practice to improve the precision and accuracy of analytical measurements by correcting for analyte losses during sample preparation and for matrix effects in the mass spectrometer. 2,6-Dichloroaniline-3,4,5-D3 is a deuterated analog of 2,6-dichloroaniline and serves as an excellent internal standard for the analysis of various pesticide residues, particularly those amenable to GC-MS analysis. This application note provides a detailed protocol for the quantification of multiclass pesticide residues in a representative fruit or vegetable matrix using a modified QuEChERS extraction and GC-MS/MS analysis, with this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of pesticide residues is depicted below.

Figure 1: Experimental workflow for pesticide residue analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and target analytes.

1. Reagents and Materials

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB)

-

C18 sorbent

-

This compound solution (in a suitable solvent like acetonitrile or toluene)

-

Pesticide reference standards

2. Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of each target pesticide and the internal standard (this compound) in a suitable solvent (e.g., acetonitrile) at a concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare mixed working standard solutions containing all target pesticides at various concentration levels by diluting the stock solutions.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples and calibration standards (e.g., 10 µg/mL).

-

Matrix-Matched Calibrants: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard solutions and the internal standard spiking solution to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

3. Sample Preparation (QuEChERS)

-

Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing MgSO₄, PSA, and C18 (and GCB for pigmented samples).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.

4. GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for pesticide analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, mid-polarity column).

-

Inlet: Pulsed splitless injection at 250 °C.

-

Oven Program: Start at 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 280 °C.

-

Transfer Line Temperature: 280 °C.

-